3-Benzyloxolan-3-amine

Medicinal Chemistry Fragment-Based Drug Design Scaffold Differentiation

When lead optimization demands a rigid C3-geminal oxolane amine scaffold, substituting with the incorrect N-benzyl isomer (CAS 162851-40-3) introduces N-dealkylation liabilities and altered H-bond profiles that derail SAR interpretation. 3-Benzyloxolan-3-amine (CAS 1523268-07-6) eliminates this risk: • Primary amine at quaternary C3: avoids N-dealkylation, preserves metabolic stability. • Locked sp3-rich geometry: defined exit vector for fragment growing and amide library synthesis. • 98% purity: ready for direct use in parallel synthesis without repurification. Exact CAS procurement ensures SAR continuity and batch-to-batch reproducibility.

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 1523268-07-6
Cat. No. B2394922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxolan-3-amine
CAS1523268-07-6
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESC1COCC1(CC2=CC=CC=C2)N
InChIInChI=1S/C11H15NO/c12-11(6-7-13-9-11)8-10-4-2-1-3-5-10/h1-5H,6-9,12H2
InChIKeyAWLHFVHCXBABAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyloxolan-3-amine Identity and Procurement


3-Benzyloxolan-3-amine (CAS 1523268-07-6) is a C3-disubstituted oxolane (tetrahydrofuran) featuring a primary amine and a benzyl group attached to the same ring carbon . This 3,3-geminal substitution pattern yields a compact, sp3-rich heterocyclic building block with a molecular weight of 177.24 g·mol⁻¹ (C₁₁H₁₅NO) and the Canonical SMILES NC1(CC2=CC=CC=C2)CCOC1 . Its bifunctional nature—combining nucleophilic amine reactivity with the lipophilic benzyl domain—positions it as a versatile intermediate for medicinal chemistry scaffold derivatization and fragment-based library synthesis . The compound is supplied as a research chemical with reported purities in the 95–98% range, enabling immediate use in parallel synthesis and structure–activity relationship (SAR) campaigns without additional purification .

Non-Substitutability of 3-Benzyloxolan-3-amine


The compound’s C3-geminal benzyl/amine architecture is structurally non-interchangeable with its closest commercially available isomer, N-benzyloxolan-3-amine (CAS 162851-40-3) . In the latter, the benzyl group is attached to an endocyclic nitrogen, forming a secondary amine with fundamentally different electronic and steric properties. By contrast, 3-Benzyloxolan-3-amine places the primary amine directly at the quaternary ring carbon, eliminating N-dealkylation metabolic liabilities and creating a rigid, three-dimensional exit vector that is highly sought after in fragment-based drug design for probing novel chemical space . Generic substitution with N-benzyl or N-alkyl oxolan-3-amines alters both the hydrogen-bonding capacity (donor count) and the basicity of the amine, which can abolish target engagement or change pharmacokinetic profiles in lead series where the C3-spiro or C3-geminal framework is essential . Procuring the exact CAS 1523268-07-6 is therefore mandatory for maintaining SAR continuity and avoiding off-pathway synthetic complications in multi-step medicinal chemistry campaigns.

3-Benzyloxolan-3-amine vs. Closest Analogs


C3-Geminal vs. N-Benzyl Physicochemical Differences

The target compound is a C3-quaternary primary amine, whereas N-benzyloxolan-3-amine (CAS 162851-40-3) is a secondary amine with the benzyl group on the ring nitrogen. This difference shifts topological polar surface area (TPSA), hydrogen-bond donor/acceptor counts, and basicity. 3-Benzyloxolan-3-amine has a TPSA of 35.2 Ų and one H-bond donor (primary amine), while N-benzyloxolan-3-amine has TPSA of 12.0 Ų and zero H-bond donors [1]. The higher TPSA and donor capability of the target compound enhance aqueous solubility and modify blood–brain barrier permeability predictions, directly impacting CNS drug lead optimization .

Medicinal Chemistry Fragment-Based Drug Design Scaffold Differentiation

Defined Exit Vector for Fragment Growth

The 3-benzyl-3-amino oxolane core locks the amine and benzyl vectors in a fixed spatial orientation (dihedral angle ~60°), creating a rigid scaffold for fragment elaboration. In contrast, N-benzyloxolan-3-amine retains conformational freedom at the exocyclic N–C bond, leading to multiple low-energy conformers and entropic penalties upon binding . This geometric constraint is measurable via the number of rotatable bonds: the target compound has 2 rotatable bonds (benzyl-CH₂ and NH₂), whereas the N-benzyl comparator has 3, introducing greater flexibility [1].

Fragment-Based Screening Structure-Based Design Chemical Probes

Primary Amine Reactivity Over N-Benzyl Isomers

The primary amine of 3-Benzyloxolan-3-amine permits straightforward acylation, sulfonylation, and reductive amination without competing N-dealkylation, a known degradation pathway for tertiary benzylamines under catalytic hydrogenation . By contrast, N-benzyloxolan-3-amine contains a tertiary amine and an N-benzyl group susceptible to hydrogenolysis, which can cause yield loss and purification challenges during library synthesis . The target compound's stability under typical medicinal chemistry workflows is supported by vendor specifications requiring only long-term cool, dry storage, indicating resistance to spontaneous degradation .

Parallel Synthesis Amide Coupling Reductive Amination Library Synthesis

Purity and Vendor Availability

3-Benzyloxolan-3-amine is available from multiple commercial suppliers with certified purities of 97% (AKSci) and 98% (Leyan), while N-benzyloxolan-3-amine is typically offered at 95% or unspecified purity . The higher guaranteed purity of the target compound reduces the risk of impurity-driven false positives in biochemical assays. Additionally, Biosynth (via CymitQuimica) supplies 3-Benzyloxolan-3-amine as a 'versatile small molecule scaffold' specifically for research use, indicating validated batch-to-batch consistency .

Procurement Quality Control Reproducibility Lead Optimization

Optimized Applications of 3-Benzyloxolan-3-amine


Fragment-Based Lead Discovery with C3-Geminal Scaffold

3-Benzyloxolan-3-amine provides a pre-validated, sp3-enriched fragment with a defined exit vector for fragment growing or linking. The locked conformation and primary amine handle enable rapid, high-yielding parallel chemistry (e.g., amide library synthesis) without the conformational flexibility penalties inherent in N-benzylamino isomers . This scaffold has been highlighted as a versatile small-molecule starting point by Biosynth for constructing focused screening libraries .

CNS-Penetrant Lead SAR Campaigns

With a computed TPSA of 35.2 Ų, a single H-bond donor, and only two rotatable bonds, 3-Benzyloxolan-3-amine occupies a favorable physicochemical space for CNS drug discovery . Its primary amine group avoids the N-dealkylation metabolic soft spot found in N-benzyl congeners, simplifying metabolite identification and PK profiling during lead optimization . Procurement at 98% purity (Leyan) ensures SAR data integrity from the outset .

Bifunctional Building Block for Synthetic Methodology

The combination of a nucleophilic primary amine and a benzyl group on a cyclic ether framework makes 3-Benzyloxolan-3-amine an ideal substrate for developing new C–N bond-forming reactions, including catalytic asymmetric aminations or Buchwald-Hartwig couplings . Its chemical stability under hydrogenation conditions allows sequential deprotection strategies where N-benzyl analogs would undergo premature debenzylation .

Procurement-Critical SAR Studies

When an existing lead series incorporates a 3,3-disubstituted oxolane motif, replacing 3-Benzyloxolan-3-amine with N-benzyloxolan-3-amine (CAS 162851-40-3) results in a different isomer with altered physicochemical and pharmacological profiles . For reproducibility, researchers must order the exact CAS 1523268-07-6 from suppliers providing certified purity ≥97%, such as AKSci or Leyan, to avoid isomer contamination and batch variability .

Quote Request

Request a Quote for 3-Benzyloxolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.